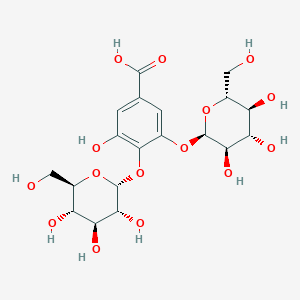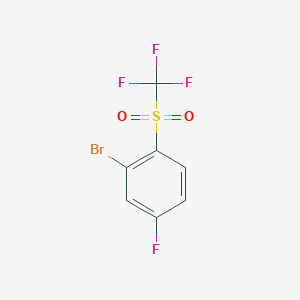
2,3'-Bis(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-2,2'-bioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a synthetic compound derived from lumefantrine, an antimalarial agent. Lumefantrine is commonly used in combination with artemether to treat acute uncomplicated malaria caused by Plasmodium falciparum . The dioxiranyl dimer form of lumefantrine is characterized by the presence of dioxirane rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves multiple steps, starting with the preparation of lumefantrine. The key steps include:
Formation of Lumefantrine: Lumefantrine is synthesized through a series of reactions involving the condensation of 2,7-dichloro-9-(p-chlorobenzylidene)-fluorene with dibutylamine.
Dioxirane Formation: The dioxirane rings are introduced through the reaction of lumefantrine with a suitable oxidizing agent, such as dimethyldioxirane (DMDO), under controlled conditions.
Industrial Production Methods
Industrial production of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) undergoes various chemical reactions, including:
Oxidation: The dioxirane rings can participate in oxidation reactions, forming epoxides and other oxidized products.
Reduction: Reduction of the dioxirane rings can lead to the formation of alcohols and other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Dimethyldioxirane (DMDO), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include:
Epoxides: Formed through oxidation of the dioxirane rings.
Alcohols: Formed through reduction of the dioxirane rings.
Substituted Aromatics: Formed through electrophilic substitution reactions.
Scientific Research Applications
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is not fully understood. it is believed to exert its effects through:
Inhibition of β-Hematin Formation: The compound forms a complex with hemin, inhibiting the formation of β-hematin, which is essential for the survival of Plasmodium falciparum.
Inhibition of Nucleic Acid and Protein Synthesis: The compound interferes with the synthesis of nucleic acids and proteins in the parasite.
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: The parent compound, used in combination with artemether for antimalarial therapy.
Artemether: Another antimalarial agent often used in combination with lumefantrine.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is unique due to the presence of dioxirane rings, which impart distinct chemical properties and potential biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C44H24Cl6O2 |
|---|---|
Molecular Weight |
797.4 g/mol |
IUPAC Name |
2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-[3-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxiran-2-yl]oxirane |
InChI |
InChI=1S/C44H24Cl6O2/c45-24-5-1-22(2-6-24)13-32-34-15-26(47)9-11-30(34)40-36(32)17-28(49)19-38(40)42-43(52-42)44(21-51-44)39-20-29(50)18-37-33(14-23-3-7-25(46)8-4-23)35-16-27(48)10-12-31(35)41(37)39/h1-20,42-43H,21H2/b32-13+,33-14+ |
InChI Key |
RONHEUMHVVTOPY-YGUJLFRTSA-N |
Isomeric SMILES |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)/C(=C\C6=CC=C(C=C6)Cl)/C4=CC(=C3)Cl)C7=CC(=CC\8=C7C9=C(/C8=C\C1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
Canonical SMILES |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)C(=CC6=CC=C(C=C6)Cl)C4=CC(=C3)Cl)C7=CC(=CC8=C7C9=C(C8=CC1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


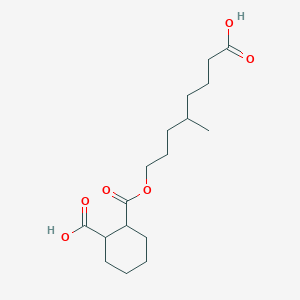

![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
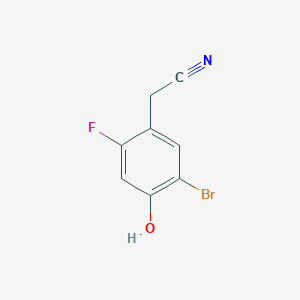
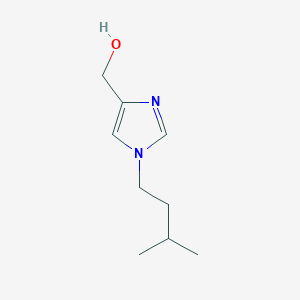
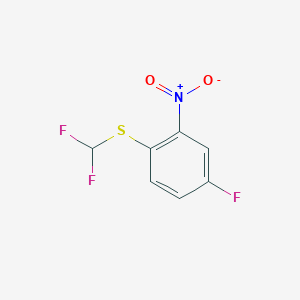
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
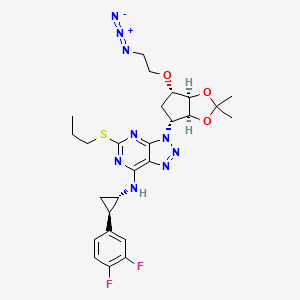

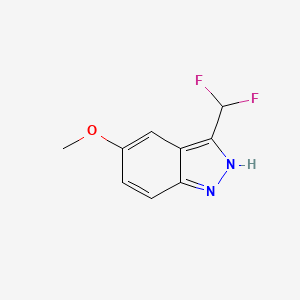
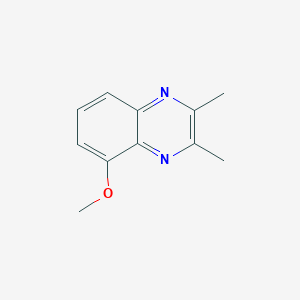
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
